
2-Bromo-2-methylpropane-d9
概要
説明
2-Bromo-2-methylpropane-d9, also known as tert-butyl bromide-d9, is a deuterated compound with the molecular formula (CD3)3CBr. It is a stable isotope-labeled compound where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
生化学分析
Biochemical Properties
2-Bromo-2-methylpropane-d9 plays a significant role in biochemical reactions, particularly in the study of nucleoside modifications. It has been observed to induce massive deadenylation of adenine-based nucleosides and deguanylation of guanine-based nucleosides . This compound interacts with various enzymes and proteins involved in nucleoside metabolism, such as nucleoside hydrolases and deaminases. The nature of these interactions typically involves the formation of covalent bonds with the nucleosides, leading to their modification and subsequent degradation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to disrupt normal nucleoside metabolism, leading to changes in gene expression patterns and cellular stress responses . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with nucleosides. This binding leads to the inhibition of nucleoside hydrolases and deaminases, resulting in the accumulation of modified nucleosides and their subsequent degradation . Additionally, the compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in nucleoside metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild modifications in nucleoside metabolism without causing significant toxicity . At higher doses, it can lead to severe toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific concentration of the compound is required to induce noticeable biochemical changes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleoside metabolism. It interacts with enzymes such as nucleoside hydrolases and deaminases, leading to the modification and degradation of nucleosides . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can vary depending on the cell type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with nucleosides and enzymes involved in nucleoside metabolism . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-2-methylpropane-d9 can be synthesized through the bromination of 2-methylpropane-d9 (tert-butyl-d9) using bromine or hydrogen bromide in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds as follows:
Starting Material: 2-Methylpropane-d9
Reagent: Bromine (Br2) or Hydrogen Bromide (HBr)
Conditions: Radical initiator (UV light or peroxide)
The reaction mechanism involves the homolytic cleavage of the bromine molecule to form bromine radicals, which then abstract a hydrogen atom from the 2-methylpropane-d9, forming a tert-butyl radical. This radical reacts with another bromine molecule to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials and reagents is crucial to maintain the isotopic purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-2-methylpropane-d9 undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): Due to the presence of the bromine atom, it readily participates in nucleophilic substitution reactions.
Elimination Reactions (E1 and E2): It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). The reaction conditions vary depending on whether the reaction follows an SN1 or SN2 mechanism.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with hydroxide ions produces tert-butyl alcohol-d9.
Elimination Reactions: The major product is isobutene-d9.
科学的研究の応用
2-Bromo-2-methylpropane-d9 is widely used in scientific research due to its deuterium labeling. Some key applications include:
NMR Spectroscopy: The deuterium atoms provide a distinct NMR signal, making it useful for studying reaction mechanisms and molecular structures.
Isotope Tracing: It is used in metabolic studies to trace the pathways of organic compounds.
Chemical Kinetics: The compound is used to study the kinetics of chemical reactions involving tert-butyl groups.
Pharmaceutical Research: It serves as a precursor in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
作用機序
The mechanism of action of 2-bromo-2-methylpropane-d9 in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound forms a double bond through the removal of a proton and a bromide ion.
類似化合物との比較
2-Bromo-2-methylpropane-d9 can be compared with other similar compounds such as:
2-Chloro-2-methylpropane-d9: Similar in structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity.
2-Bromo-2-methylpropane: The non-deuterated version, which is less useful in NMR studies due to the lack of deuterium labeling.
tert-Butyl alcohol-d9: The alcohol derivative, useful in different types of chemical reactions and studies.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic studies and isotope tracing.
特性
IUPAC Name |
2-bromo-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSOPLXZQNSWAS-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746129 | |
| Record name | 2-Bromo-2-(~2~H_3_)methyl(~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42310-83-8 | |
| Record name | 2-Bromo-2-(~2~H_3_)methyl(~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42310-83-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)
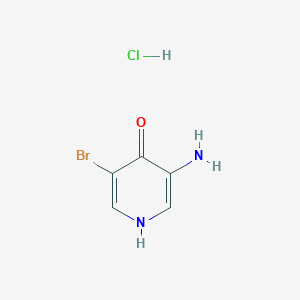
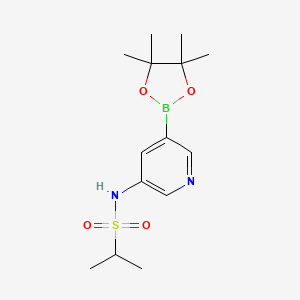
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)
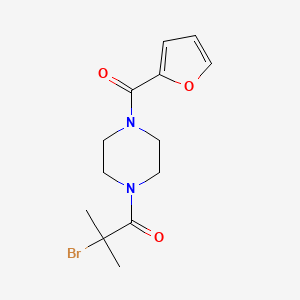



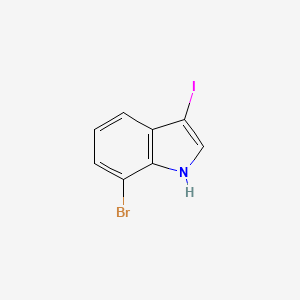

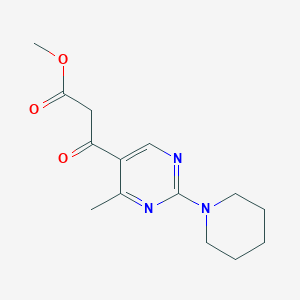
![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)
